N-(2-methyl-2-(thiophen-3-yl)propyl)-2-oxoimidazolidine-1-carboxamide
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Overview
Description
N-(2-methyl-2-(thiophen-3-yl)propyl)-2-oxoimidazolidine-1-carboxamide is a synthetic compound that features a thiophene ring, which is a five-membered heteroaromatic ring containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-2-(thiophen-3-yl)propyl)-2-oxoimidazolidine-1-carboxamide typically involves the formation of the thiophene ring followed by the introduction of the imidazolidine-1-carboxamide moiety. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the cyclization of 1,4-diketones with sulfur sources to form thiophene rings.
Industrial Production Methods
Industrial production of thiophene derivatives often employs large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-2-(thiophen-3-yl)propyl)-2-oxoimidazolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: Thiophene rings can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene rings to dihydrothiophenes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under specific conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophenes, and various substituted thiophene derivatives .
Scientific Research Applications
N-(2-methyl-2-(thiophen-3-yl)propyl)-2-oxoimidazolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
Mechanism of Action
The mechanism of action of N-(2-methyl-2-(thiophen-3-yl)propyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with biological receptors and enzymes, modulating their activity. The imidazolidine-1-carboxamide moiety may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Utilized in the synthesis of anti-atherosclerotic agents.
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Uniqueness
N-(2-methyl-2-(thiophen-3-yl)propyl)-2-oxoimidazolidine-1-carboxamide is unique due to its specific combination of the thiophene ring and the imidazolidine-1-carboxamide moiety, which may confer distinct biological and chemical properties compared to other thiophene derivatives .
Properties
IUPAC Name |
N-(2-methyl-2-thiophen-3-ylpropyl)-2-oxoimidazolidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2S/c1-12(2,9-3-6-18-7-9)8-14-11(17)15-5-4-13-10(15)16/h3,6-7H,4-5,8H2,1-2H3,(H,13,16)(H,14,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKRXFMHHCYKSP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)N1CCNC1=O)C2=CSC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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